molecular formula C5H4Cl2N2OS B596502 4,6-Dichloro-2-(methylsulfinyl)pyrimidine CAS No. 1289386-11-3

4,6-Dichloro-2-(methylsulfinyl)pyrimidine

Cat. No.: B596502
CAS No.: 1289386-11-3
M. Wt: 211.06
InChI Key: QFOKGYVYLLIAOS-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(methylsulfinyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of two chlorine atoms at positions 4 and 6, and a methylsulfinyl group at position 2 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(methylsulfinyl)pyrimidine typically involves the nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine. The methylthio group at position 2 is oxidized to a methylsulfinyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to minimize waste and reduce production costs .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(methylsulfinyl)pyrimidine involves its interaction with nucleophiles, leading to the displacement of chlorine atoms. This chemoselective reaction is driven by the electronic and steric properties of the substituents on the pyrimidine ring . The compound can also act as an oxidizing or reducing agent, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-(methylsulfinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

4,6-dichloro-2-methylsulfinylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2OS/c1-11(10)5-8-3(6)2-4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOKGYVYLLIAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693745
Record name 4,6-Dichloro-2-(methanesulfinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-11-3
Record name 4,6-Dichloro-2-(methanesulfinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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